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Compound of Interest

Compound Name: PR Toxin

Cat. No.: B1196337 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a critical

comparison of the toxicological profiles of PR toxin and its structural analogs within the

eremophilane sesquiterpene family. By presenting key quantitative data, detailed experimental

protocols, and visual representations of molecular interactions, this document aims to elucidate

the structure-activity relationships that govern the toxicity of these compounds.

PR toxin, a mycotoxin produced by Penicillium roqueforti, is a bicyclic sesquiterpenoid known

for its potent cytotoxic, genotoxic, and antimicrobial activities.[1][2] Its toxicity is a significant

concern in contaminated food and feed. Understanding how modifications to its eremophilane

skeleton affect its biological activity is crucial for risk assessment and the potential

development of novel therapeutics.

Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of PR toxin and

related eremophilane sesquiterpenes. Direct comparisons should be made cautiously due to

variations in experimental conditions across different studies.

Table 1: In Vivo Acute Toxicity Data
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Compound Animal Model
Route of
Administration

LD50 Reference

PR Toxin Weanling Rats Intraperitoneal 11 mg/kg [3][4]

PR Toxin Weanling Rats Oral 115 mg/kg [3][4]

Eremofortin C Mice Intraperitoneal

> 10 mg/kg (no

death or

abnormalities)

[1]

Eremofortin A-D Mice Intraperitoneal
Not acutely toxic

at 15-50 mg/kg
[1]

Table 2: In Vitro Cytotoxicity Data
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Compound Cell Line Assay IC50 Reference

PR Toxin

Caco-2 (Human

intestinal

epithelial)

Resazurin assay 1-13 µg/mL [1]

PR Toxin Caco-2 Not specified >12.5 µM [1]

PR Toxin
THP-1 (Human

monocytic)
Not specified 0.83 µM [1]

PR Toxin
Rat Liver DNA

Polymerase α

In vitro enzyme

assay
5-6 x 10⁻⁶ M [5]

PR Toxin

Rat Brain

Mitochondria

HCO3- ATPase

In vitro enzyme

assay
12.7 µM [5]

PR Toxin

Rat Heart

Mitochondria

HCO3- ATPase

In vitro enzyme

assay
9.2 µM [5]

PR Toxin

Rat Kidney

Mitochondria

HCO3- ATPase

In vitro enzyme

assay
14.8 µM [5]

Patulin Not specified Not specified 0.6 µg/mL [5]

Roquefortine C Caco-2 Not specified 48 µg/mL [5]

Andrastin A Caco-2 Not specified >50 µg/mL [5]

Mycophenolic

Acid
Caco-2 Not specified >100 µg/mL [5]

1-

hydroxyeremophi

l-7(11),9(10)-

dien-8-one

Caco-2 Not specified >280 µg/mL [5]
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The primary determinant of PR toxin's potent toxicity is the presence of an aldehyde group at

the C-12 position of the eremophilane skeleton.[1][2][3][6] Chemical modifications or removal of

this functional group, as seen in related compounds like Eremofortin C, leads to a significant

reduction or complete loss of toxicity.[1][6] This suggests that the aldehyde moiety is critical for

the molecular interactions that underpin its cytotoxic and genotoxic effects. While the two

epoxide groups are characteristic of PR toxin's structure, their removal does not appear to

significantly alter its biological activity.[3]

Mechanism of Action
PR toxin exerts its toxic effects through multiple mechanisms, primarily by inhibiting key

cellular processes. It has been shown to impair transcription by inhibiting both the initiation and

elongation steps of RNA synthesis, affecting both RNA polymerase I and II systems.[3][5][7]

Furthermore, PR toxin inhibits DNA synthesis by targeting DNA polymerases α, β, and γ.[1][2]

[5] The toxin is also capable of inducing DNA-protein cross-links in chromatin.[1][5] At the

mitochondrial level, it disrupts oxidative phosphorylation.[3]

Caption: Mechanism of PR Toxin Cellular Toxicity.

Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature

concerning the toxicity of PR toxin and related compounds.

In Vivo Acute Toxicity (LD50 Determination)
Animal Model: Typically weanling rats or mice.

Administration: The test compound is administered either orally (gavage) or via

intraperitoneal injection at varying doses to different groups of animals. A control group

receives the vehicle only.

Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity

and mortality.[3][4]

Calculation: The LD50, the dose at which 50% of the animals die, is calculated using

statistical methods such as probit analysis.
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dotdot digraph "LD50_Determination_Workflow" { graph [nodesep=0.3, ranksep=0.3]; node

[shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

animal_groups [label="Prepare Animal Groups\n(e.g., Rats, Mice)", fillcolor="#F1F3F4",

fontcolor="#202124"]; dose_prep [label="Prepare Graded Doses\nof Test Compound",

fillcolor="#F1F3F4", fontcolor="#202124"]; administration [label="Administer Doses\n(Oral or

IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; observation [label="Observe for Toxicity\nand

Mortality (e.g., 48h)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Record

Mortality Data", fillcolor="#F1F3F4", fontcolor="#202124"]; ld50_calc [label="Calculate LD50

Value\n(e.g., Probit Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End",

shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> animal_groups; animal_groups -> dose_prep; dose_prep -> administration;

administration -> observation; observation -> data_analysis; data_analysis -> ld50_calc;

ld50_calc -> end; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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